Cas no 852441-04-4 (2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-4-(trifluoromethyl)phenylacetamide)

2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-4-(trifluoromethyl)phenylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-4-(trifluoromethyl)phenylacetamide
- F0679-0280
- 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
- 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
- AKOS024595919
- 852441-04-4
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- Inchi: 1S/C20H13ClF3N5O2/c21-13-3-7-15(8-4-13)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-14-5-1-12(2-6-14)20(22,23)24/h1-9,11H,10H2,(H,27,30)
- InChI Key: SISYEXCAMKDQJJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N1C2=C(C=N1)C(N(C=N2)CC(NC1C=CC(C(F)(F)F)=CC=1)=O)=O
Computed Properties
- Exact Mass: 447.0709869g/mol
- Monoisotopic Mass: 447.0709869g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 705
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 79.6Ų
2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-4-(trifluoromethyl)phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0679-0280-10μmol |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
852441-04-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0679-0280-15mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
852441-04-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0679-0280-3mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
852441-04-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0679-0280-4mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
852441-04-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0679-0280-5μmol |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
852441-04-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0679-0280-2mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
852441-04-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0679-0280-100mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
852441-04-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0679-0280-30mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
852441-04-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0679-0280-20μmol |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
852441-04-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0679-0280-1mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
852441-04-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-4-(trifluoromethyl)phenylacetamide Related Literature
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
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3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
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Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
Additional information on 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-4-(trifluoromethyl)phenylacetamide
2-1-(4-Chlorophenyl)-4-Oxo-1H,4H,5H-Pyrazolo[3,4-d]Pyrimidin-5-Yl-N-[4-(Trifluoromethyl)Phenyl]Acetamide
The compound with CAS No. 852441-04-4, known as 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-[4-(trifluoromethyl)phenyl]acetamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of pyrazolopyrimidine derivatives, which have been extensively studied for their biological activities and therapeutic applications.
Pyrazolo[3,4-d]pyrimidine is a heterocyclic structure that has garnered considerable attention due to its structural versatility and ability to interact with various biological targets. The presence of the chlorophenyl group at position 1 and the trifluoromethylphenyl group at position 5 introduces significant electronic and steric effects, which can influence the compound's pharmacokinetic properties and bioavailability. Recent studies have highlighted the importance of such substituents in modulating the activity of pyrazolopyrimidine derivatives against various disease targets.
The synthesis of this compound involves a multi-step process that typically includes the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at specific positions. The introduction of the chlorophenyl and trifluoromethylphenyl groups is achieved through nucleophilic aromatic substitution or coupling reactions, depending on the specific conditions and reagents used. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the reaction conditions and improve yields.
Recent research has focused on evaluating the biological activity of this compound. Studies conducted in vitro have demonstrated its potential as a kinase inhibitor, particularly targeting enzymes involved in cellular signaling pathways. The trifluoromethylphenyl group has been shown to enhance the compound's ability to penetrate cellular membranes, making it a promising candidate for drug delivery systems. Additionally, computational modeling has been utilized to predict the binding affinity of this compound to various protein targets, providing valuable insights into its mechanism of action.
In terms of applications, this compound has shown potential in oncology research due to its ability to inhibit key enzymes involved in cancer cell proliferation. Preclinical studies have indicated that it exhibits selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index. Furthermore, its stability under physiological conditions and prolonged half-life make it an attractive candidate for further development into a clinical drug.
The development of this compound also highlights the importance of interdisciplinary collaboration in modern drug discovery. Chemists work closely with biologists and pharmacologists to design molecules with optimal properties for therapeutic use. The integration of cutting-edge technologies such as high-throughput screening and machine learning algorithms has significantly accelerated the discovery process, enabling researchers to identify promising candidates like this one more efficiently.
In conclusion, 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-[4-(trifluoromethyl)phenyl]acetamide represents a significant advancement in the field of medicinal chemistry. Its unique structure and promising biological activity make it a valuable asset in ongoing efforts to develop novel therapeutic agents. As research continues to uncover its full potential, this compound stands as a testament to the power of innovative chemical design and rigorous scientific investigation.
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